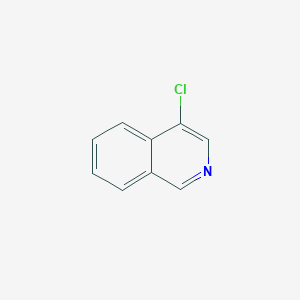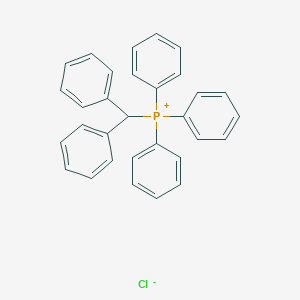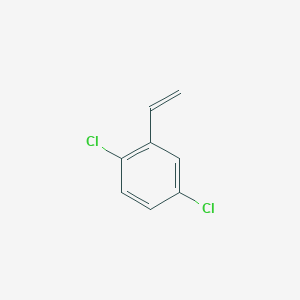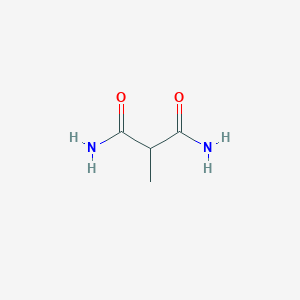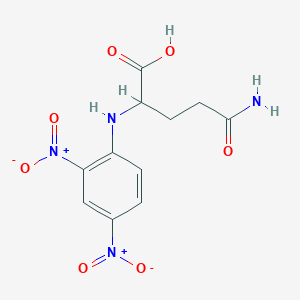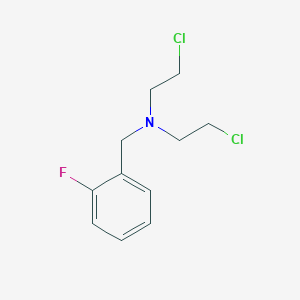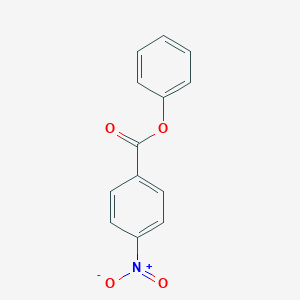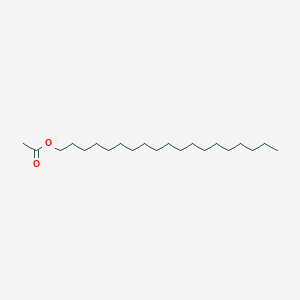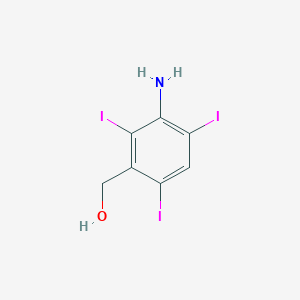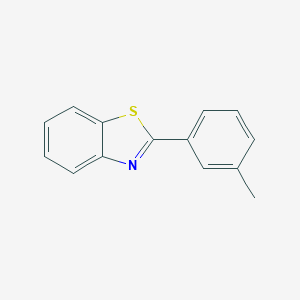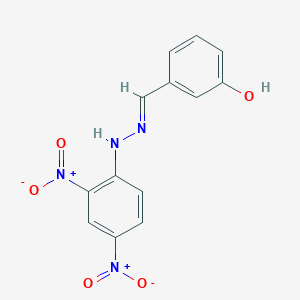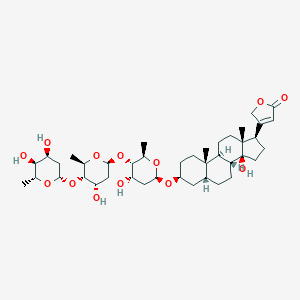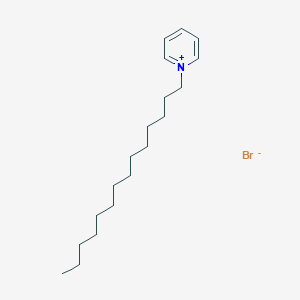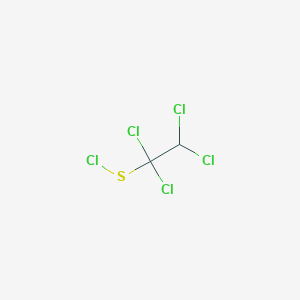
1,1,2,2-Tetrachloroethylsulfenyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrachloroethylsulfenyl chloride, also known as TCESC, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is highly reactive and is primarily used as a reagent in organic synthesis. TCESC is a versatile compound that can be used in a variety of applications, including as a crosslinking agent, a polymerization catalyst, and a reagent for the preparation of sulfenyl chlorides.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrachloroethylsulfenyl chloride involves the formation of a sulfenyl chloride intermediate, which can undergo various reactions, such as nucleophilic substitution and addition reactions. The highly reactive nature of this compound makes it an effective reagent for these types of reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound can react with various biological molecules, such as proteins and nucleic acids, and may have toxic effects on cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1,2,2-Tetrachloroethylsulfenyl chloride in laboratory experiments is its high reactivity, which allows for efficient and selective reactions. However, this compound is also highly reactive towards air and moisture, which can make it difficult to handle and store. Additionally, this compound is a hazardous substance and should be handled with care.
Direcciones Futuras
There are several future directions for the use of 1,1,2,2-Tetrachloroethylsulfenyl chloride in scientific research. One potential area of research is the development of new synthetic methods using this compound as a reagent. Another area of research is the study of the toxic effects of this compound on cells and the development of new methods for its safe handling and storage. Additionally, this compound may have potential applications in the development of new materials and pharmaceuticals.
Métodos De Síntesis
The synthesis of 1,1,2,2-Tetrachloroethylsulfenyl chloride involves the reaction of tetrachloroethylene with sulfur in the presence of a catalyst. The reaction is typically carried out under high pressure and high temperature conditions. The resulting product is then purified using various methods, such as distillation and chromatography.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrachloroethylsulfenyl chloride is widely used in scientific research as a reagent for the preparation of sulfenyl chlorides. Sulfenyl chlorides are important intermediates in organic synthesis and are used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. This compound is also used as a crosslinking agent in the preparation of polymers and as a polymerization catalyst.
Propiedades
| 1185-09-7 | |
Fórmula molecular |
C2HCl5S |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
1,1,2,2-tetrachloroethyl thiohypochlorite |
InChI |
InChI=1S/C2HCl5S/c3-1(4)2(5,6)8-7/h1H |
Clave InChI |
LCVOCDOSGJHZFH-UHFFFAOYSA-N |
SMILES |
C(C(SCl)(Cl)Cl)(Cl)Cl |
SMILES canónico |
C(C(SCl)(Cl)Cl)(Cl)Cl |
| 1185-09-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


